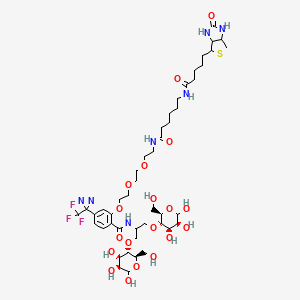

PEG-biotincap-ATB-BMPA

Description

PEG-biotincap-ATB-BMPA is a complex chemical compound used primarily in biochemical research. It is a derivative of polyethylene glycol (PEG) conjugated with biotin and a photoreactive group, ATB-BMPA. This compound is particularly useful in studying protein interactions and functions due to its ability to bind to specific proteins and facilitate their detection and analysis.

Properties

IUPAC Name |

N-[1,3-bis[[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy]propan-2-yl]-2-[2-[2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H70F3N7O19S/c47-46(48,49)45(55-56-45)24-9-10-26(41(65)52-25(21-72-39-29(19-57)74-42(66)37(63)35(39)61)22-73-40-30(20-58)75-43(67)38(64)36(40)62)28(18-24)71-17-16-70-15-14-69-13-12-51-33(60)7-2-1-5-11-50-32(59)8-4-3-6-31-34-27(23-76-31)53-44(68)54-34/h9-10,18,25,27,29-31,34-40,42-43,57-58,61-64,66-67H,1-8,11-17,19-23H2,(H,50,59)(H,51,60)(H,52,65)(H2,53,54,68)/t25?,27?,29-,30-,31?,34?,35-,36-,37+,38+,39-,40-,42?,43?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPBPDOPZPGXFE-IUMQPKKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(COC5C(OC(C(C5O)O)O)CO)COC6C(OC(C(C6O)O)O)CO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCOCCOCCOC3=C(C=CC(=C3)C4(N=N4)C(F)(F)F)C(=O)NC(CO[C@@H]5[C@H](OC([C@H]([C@H]5O)O)O)CO)CO[C@@H]6[C@H](OC([C@H]([C@H]6O)O)O)CO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H70F3N7O19S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747151 | |

| Record name | PUBCHEM_71314004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1114.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207971-25-3 | |

| Record name | PUBCHEM_71314004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Photolabeling Protocol

The following steps are adapted from GLUT1 and GLUT4 studies:

-

Membrane preparation : Isolate low-density microsomes (LDM) from target cells (e.g., 3T3-L1 adipocytes) via differential centrifugation. Resuspend membranes in phosphate buffer (25 mM phosphate, pH 7.4, 100 mM NaCl, 5% glycerol) with protease inhibitors.

-

Inhibitor pre-treatment (optional) : Incubate membranes with inhibitors (e.g., cytochalasin B, HIV protease inhibitors) for 10 minutes at room temperature to modulate GLUT conformations.

-

ATB-BMPA incubation : Add this compound (50 µM final concentration) to membranes and incubate for 10 minutes in the dark at room temperature.

-

UV irradiation : Transfer samples to a 24-well plate and irradiate at 5 cm distance using a 365 nm UV lamp (30 sec light, 30 sec dark, 30 sec light).

-

Quenching and washing : Halt reactions with ice-cold buffer containing 2 mM HgCl₂. Remove unbound reagent using spin desalting columns (Sephadex G-50).

Functional Validation of Labeled GLUT Proteins

Affinity Purification

-

Streptavidin agarose binding : Solubilize labeled membranes in 2% Thesit detergent buffer. Incubate with high-capacity streptavidin agarose overnight at 4°C.

-

Elution and analysis : Wash beads extensively, elute proteins with Laemmli buffer, and resolve via SDS-PAGE. Detect GLUT isoforms using antibodies against GLUT1 (C-terminal) or GLUT4.

Transport Activity Assays

Reconstitute purified GLUT1 into proteoliposomes to validate functionality:

-

Lipid preparation : Disperse soybean phospholipids (12.5 mg/mL) in HEPES/NaCl buffer via sonication. Mix with 37 mM CHAPS and incubate 2 hours.

-

Proteoliposome formation : Combine lipids with purified GLUT1 (12.5 µg/mL) and remove detergent via gel filtration (Sephadex G-50). Assess D-glucose uptake using radiolabeled tracers.

Research Findings and Applications

Structural Studies

-

Crystallization attempts : Aglyco-GLUT4 Δ38 mutant labeled with this compound yielded microcrystals (~100–150 µm), though diffraction patterns remained low-resolution (>20 Å).

Methodological Considerations and Optimization

Detergent Screening

Effective GLUT solubilization requires detergent optimization:

| Detergent | Concentration | Solubilization Efficiency (%) |

|---|---|---|

| Triton X-100 | 1% | 45–50 |

| Dodecylmaltoside | 2% | 70–75 |

| CHAPS | 2% | 60–65 |

Chemical Reactions Analysis

Types of Reactions

PEG-biotincap-ATB-BMPA undergoes various chemical reactions, including:

Photolabeling: The photoreactive group in this compound allows it to form covalent bonds with target proteins upon exposure to UV light.

Binding Reactions: It binds to glucose transporters in their functional exofacial conformations.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Cytochalasin B: Used to inhibit the binding of this compound to glucose transporters.

UV Light: Required for photolabeling reactions.

Major Products Formed

The major products formed from reactions involving this compound are covalently labeled proteins, which can be analyzed for their functional properties and interactions.

Scientific Research Applications

Chemical Composition and Properties

- Polyethylene Glycol (PEG) : Known for its biocompatibility and ability to evade the immune system, PEG enhances the solubility and stability of therapeutic agents.

- Biotin : A vitamin that binds strongly to avidin or streptavidin, facilitating targeted delivery and detection in biological systems.

- ATB-BMPA : A glucose transporter inhibitor that selectively binds to GLUT transporters, providing insights into glucose metabolism and transport mechanisms.

Drug Delivery Systems

The incorporation of PEG-biotin into drug delivery vehicles has shown promise in enhancing the stealth properties of nanoparticles. A study demonstrated the development of magnetotactic bacteria carriers modified with PEG-biotin, which improved their ability to evade phagocytosis while delivering therapeutic agents to targeted sites. This modification allows for controlled drug release and targeted therapy, particularly in cancer treatment .

| Feature | Conventional Carriers | PEG-Biotin Modified Carriers |

|---|---|---|

| Phagocytosis Resistance | Low | High |

| Targeting Efficiency | Moderate | High |

| Drug Stability | Low | High |

Metabolic Studies

Biotinylated ATB-BMPA has been utilized as a probe to quantify the accessibility of glucose binding sites on GLUT transporters. This application is particularly relevant in studying the effects of HIV protease inhibitors on glucose metabolism. The binding affinity of biotinylated ATB-BMPA provides insights into how different drugs interact with GLUT1 and GLUT4 transporters, contributing to our understanding of drug-related metabolic toxicity .

Cancer Therapeutics

In cancer research, PEG-biotin-cap-ATB-BMPA has been integrated into nanoparticle formulations for photodynamic therapy (PDT). For instance, a multifunctional nanoparticle combining tetraphenylporphyrin with PEG-biotin was developed to co-target glucose-regulated protein 78 (GRP78) and lysosomes in cancer cells. This approach significantly enhanced anticancer activity by disrupting lysosomal function while simultaneously targeting stress response pathways .

Case Study 1: Magnetotactic Bacteria for Drug Delivery

Research focused on modifying magnetotactic bacteria with PEG-biotin demonstrated that these carriers could effectively deliver drugs while minimizing immune responses. The study involved assessing cytotoxicity in THP-1 cells, showing that the modified bacteria were less harmful compared to unmodified counterparts, thus highlighting their potential for safe therapeutic applications .

Case Study 2: Glucose Transport Inhibition

In a study examining HIV protease inhibitors' effects on glucose transporters, biotinylated ATB-BMPA was employed to measure the binding affinity to GLUT proteins. The results indicated that indinavir selectively inhibited GLUT4 over GLUT1, providing crucial insights into the metabolic implications of antiretroviral therapy .

Mechanism of Action

PEG-biotincap-ATB-BMPA exerts its effects through its ability to bind to specific proteins and form covalent bonds upon exposure to UV light. The biotin moiety allows for easy detection and purification of the labeled proteins using streptavidin-based methods. The photoreactive group, ATB-BMPA, facilitates the formation of covalent bonds with target proteins, enabling the study of their interactions and functions .

Comparison with Similar Compounds

Similar Compounds

ATB-BMPA: A photoreactive compound used for labeling proteins but lacks the PEG and biotin components.

PEG-biotin: A simpler compound used for protein labeling but without the photoreactive group.

Uniqueness

PEG-biotincap-ATB-BMPA is unique due to its combination of PEG, biotin, and a photoreactive group. This allows it to not only bind to specific proteins but also facilitate their detection and analysis through photolabeling. This multifunctionality makes it a valuable tool in biochemical research and various scientific applications .

Biological Activity

PEG-biotin cap-ATB-BMPA is a biotinylated compound that serves as a photolabeling agent for glucose transporters (GLUTs) and other membrane proteins. This compound is notable for its role in studying the biological activity of glucose transport, particularly in the context of drug interactions and metabolic processes.

Chemical Structure and Properties

Chemical Composition:

- PEG (Polyethylene Glycol): Provides solubility and stability.

- Biotin: Facilitates binding to streptavidin, enabling purification and detection.

- ATB-BMPA: A bis-mannose derivative that acts as a competitive inhibitor of glucose transporters.

The compound's structure allows it to effectively label and inhibit glucose transport, making it a valuable tool in biochemical research.

PEG-biotin cap-ATB-BMPA operates primarily through the inhibition of glucose transport by binding to the glucose binding site on GLUTs. This binding occurs from the exofacial side of the transporter, which has implications for understanding how various inhibitors affect glucose uptake in cells.

Inhibition Studies

Research indicates that PEG-biotin cap-ATB-BMPA can inhibit D-glucose transport with an IC50 value of approximately 5.9 ± 0.8 μM when tested in liposomes containing purified PfHT (a type of hexose transporter) . This demonstrates its effectiveness as a competitive inhibitor.

Interaction with HIV Protease Inhibitors

Studies have shown that HIV protease inhibitors (PIs) such as indinavir and ritonavir can also interact with GLUTs, influencing their activity. For instance, indinavir acts as a competitive inhibitor at the cytoplasmic glucose binding site of GLUT4, with a Ki value of 8.2 µM . The binding affinity of these PIs varies among different GLUT isoforms, which can lead to metabolic complications in patients undergoing HIV treatment.

Case Studies

-

Glucose Transport Inhibition:

A study demonstrated that ATB-BMPA labeling could quantify cell surface levels of GLUT proteins in low-density microsomes. The presence of various PIs significantly altered glucose uptake in both 3T3-L1 fibroblasts and primary rat adipocytes. This highlights the potential for PEG-biotin cap-ATB-BMPA to serve as a probe for examining drug interactions with glucose transporters . -

Bioconjugation Applications:

The versatility of PEG-biotin cap-ATB-BMPA extends to bioconjugation techniques, where it has been utilized to create bispecific T cell engagers (BiTEs) for targeted cancer therapies. By linking anti-PD-1 antibodies with biotinylated constructs, researchers have enhanced the immune response against cancer cells . This illustrates its potential in therapeutic applications beyond glucose transport studies.

Data Table: Biological Activity Summary

| Parameter | Value | Notes |

|---|---|---|

| IC50 for D-glucose transport | 5.9 ± 0.8 μM | Inhibition in liposomes containing PfHT |

| Ki for indinavir on GLUT4 | 8.2 µM | Competitive inhibition at cytoplasmic site |

| Binding Affinity | Varies by PI | Differential effects on GLUT1 vs GLUT4 |

| Application | Bioconjugation | Used in creating targeted cancer therapies |

Q & A

Q. What is the primary application of PEG-biotincap-ATB-BMPA in glucose transporter studies?

this compound is a photoactivatable biotinylation reagent used to covalently label cell-surface glucose transporters (e.g., GLUT1, GLUT4) for detection and quantification. In experimental protocols, it is incubated with cells (e.g., podocytes or adipocytes) and activated via UV irradiation (302 nm) to crosslink with transporter proteins. The biotin tag enables subsequent isolation or detection using streptavidin-based assays (e.g., western blotting) .

Q. How does this compound interact with glucose transporters during photolabelling?

The compound’s bis-mannose moiety binds selectively to glucose transporters, while the diazirine group forms covalent bonds with proximal proteins upon UV exposure. This allows precise spatial and temporal control over labelling, critical for studying transporter dynamics under varying conditions (e.g., insulin stimulation) .

Q. What are the standard protocols for using this compound in cell-based assays?

Typical workflows involve:

- Incubation : 200 µM this compound for 3 minutes post-stimulation (e.g., insulin treatment).

- Crosslinking : 1-minute UV irradiation (302 nm) to activate diazirine.

- Detection : Protein extraction, quantification (e.g., bicinchoninic acid assay), and analysis via streptavidin-HRP or anti-biotin antibodies in western blotting .

Advanced Research Questions

Q. What methodological considerations are critical when optimizing this compound concentration for photolabelling experiments?

- Solubility : The compound’s PEG chain enhances aqueous solubility, but ethanol or DMSO may be required for stock solutions. Ensure solvents do not disrupt membrane integrity .

- Concentration Gradient Testing : Titrate from 50–400 µM to balance labelling efficiency and background noise. Excess concentrations may non-specifically label peripheral proteins .

- Cell Viability : Prolonged UV exposure (>2 minutes) can damage cells; validate irradiation duration using viability assays .

Q. How can researchers address variability in this compound-mediated labelling efficiency across different cell types?

- Membrane Permeability : Adjust incubation time (e.g., 3–10 minutes) based on cell membrane thickness (e.g., adipocytes vs. podocytes).

- Transporter Density : Pre-quantify transporter expression (e.g., via qPCR or immunofluorescence) to normalize labelling conditions.

- Competitive Inhibition : Use unlabelled mannose derivatives to confirm specificity and reduce non-specific binding .

Q. What strategies can be employed to validate the specificity of this compound labelling in complex biological systems?

- Knockdown Controls : Use siRNA or CRISPR to silence target transporters and assess labelling reduction.

- Crosslinking Efficiency Assays : Compare labelled protein levels before/after detergent extraction to distinguish surface vs. intracellular pools.

- Mass Spectrometry : Confirm labelled protein identity in pull-down assays to rule off-target effects .

Q. How should contradictory data from this compound-based studies be systematically analyzed?

- Protocol Audit : Compare variables like irradiation wavelength (302 nm vs. 365 nm), incubation buffers, and post-labelling wash steps.

- Quantitative Normalization : Express data as a ratio of biotinylated transporter to total protein (via Coomassie staining) to control for loading errors.

- Inter-lab Replication : Collaborate to standardize protocols, particularly for cell lines with divergent transporter expression profiles .

Q. How can this compound be integrated into novel research on transporter endocytosis or recycling?

- Pulse-Chase Experiments : Label transporters with this compound, track internalization via biotin protection assays, and quantify recycling using reversible biotinylation agents.

- Live-Cell Imaging : Combine with pH-sensitive fluorescent tags to monitor transporter trafficking in real time .

Methodological Best Practices

- Reproducibility : Document UV lamp calibration, irradiation distance, and protein extraction buffers to align with published protocols .

- Ethical Reporting : Disclose batch-specific variability in commercial this compound (e.g., Toronto Research Chemicals) and validate each lot via positive/negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.